2-Fluoro-4'-hydroxybenzophenone
Overview
Description
2-Fluoro-4’-hydroxybenzophenone is an organic compound with the molecular formula C13H9FO2 It is a derivative of benzophenone, where a fluorine atom is substituted at the 2-position and a hydroxyl group at the 4’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4’-hydroxybenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 2-fluorobenzoyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-Fluorobenzoyl chloride+PhenolAlCl32-Fluoro-4’-hydroxybenzophenone
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-4’-hydroxybenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4’-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-fluoro-4’-hydroxybenzoic acid.
Reduction: Formation of 2-fluoro-4’-hydroxybenzyl alcohol.
Substitution: Formation of 2-substituted-4’-hydroxybenzophenone derivatives.
Scientific Research Applications
2-Fluoro-4’-hydroxybenzophenone has several scientific research applications:
Material Science: Used as a building block for the synthesis of polymers and advanced materials with specific properties.
Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.
Analytical Chemistry: Used as a standard or reference compound in various analytical techniques.
Mechanism of Action
The mechanism of action of 2-Fluoro-4’-hydroxybenzophenone involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with biological molecules or other chemical entities.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: Lacks the fluorine substitution, resulting in different chemical properties and reactivity.
2-Fluorobenzophenone: Lacks the hydroxyl group, affecting its hydrogen bonding capability.
4-Fluorobenzophenone: Fluorine substitution at a different position, leading to variations in reactivity and applications.
Uniqueness
2-Fluoro-4’-hydroxybenzophenone is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical properties. The combination of these functional groups allows for specific interactions and reactivity patterns that are not observed in its analogs.
Properties
IUPAC Name |
(2-fluorophenyl)-(4-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFDJJWFCDGBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382522 | |
Record name | 2-Fluoro-4'-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101969-75-9 | |
Record name | 2-Fluoro-4'-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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